6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom at the 6th position of the pyrrolo[2,3-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . It plays a crucial role in the immune response, making it a promising therapeutic target for cancer immunotherapy .
Mode of Action
It’s known that the compound interacts with its target, hpk1, leading to changes in tcr signaling . This interaction potentially modulates the immune response, which could be beneficial in the context of cancer immunotherapy .
Biochemical Pathways
This compound affects the TCR signaling pathway . By interacting with HPK1, it can modulate the immune response, which is crucial in the body’s defense against cancer . Additionally, it’s suggested that the compound might have anti-inflammatory effects, possibly by inhibiting the overexpression of nitric oxide (NO), a molecule involved in multiple inflammatory-related diseases .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in a refrigerator . More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The interaction of this compound with HPK1 leads to changes in TCR signaling, potentially modulating the immune response . This could have beneficial effects in cancer immunotherapy . Moreover, the compound might have anti-inflammatory effects by inhibiting the overexpression of NO .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of lipopolysaccharides (LPS), a type of endotoxin . More research is needed to fully understand how environmental factors influence the compound’s action.
Biochemical Analysis
Biochemical Properties
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Hematopoietic Progenitor Kinase 1 (HPK1), a kinase predominantly expressed in hematopoietic cells . The nature of these interactions is often through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are quite significant. It has been shown to inhibit the production of nitric oxide (NO) in cells, which is a key player in inflammatory responses . Moreover, it does not affect cell proliferation, indicating that its inhibition of NO production is not related to cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to its target proteins and enzymes, leading to their inhibition. For instance, it binds to HPK1 through various hydrogen bonding interactions and hydrophobic interactions, leading to the inhibition of HPK1 .
Preparation Methods
The synthesis of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the iodination of 7H-pyrrolo[2,3-d]pyrimidine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrrolopyrimidines, while oxidation reactions can produce hydroxylated or carbonylated derivatives .
Scientific Research Applications
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Biological Studies: It serves as a probe in biological studies to investigate the role of specific enzymes and receptors in cellular processes.
Material Science: Pyrrolopyrimidine derivatives are explored for their potential use in organic electronics and as components in light-emitting diodes (LEDs) and organic photovoltaics.
Comparison with Similar Compounds
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives such as:
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has a phenylsulfonyl group at the 7th position, which imparts different biological activities and chemical reactivity.
7H-pyrrolo[2,3-d]pyrimidine: The parent compound without any substituents, which serves as a versatile scaffold for the synthesis of various derivatives.
The uniqueness of this compound lies in its iodine substituent, which can be easily replaced with other functional groups, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGMQOISFIHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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